EC-17 Enables 16% Improvement in Malignant Lesion Detection Over Conventional Surgical Methods in Ovarian Cancer
In clinical feasibility studies evaluating FRα-targeted fluorescence-guided surgery for ovarian cancer, EC-17 demonstrated the capacity to identify 16% more malignant lesions that remained undetected by conventional visual inspection and palpation methods [1]. This performance metric was derived from pooled analysis of smaller clinical investigations assessing EC-17 as an intraoperative imaging adjunct. For comparative context, the NIR-based FRα-targeted agent OTL38 (pafolacianine) demonstrated detection of additional malignant lesions in 33% of patients undergoing debulking surgery in larger clinical trials, with an overall enhancement of detection by 29% over standard methods and sensitivity exceeding 85% [2].
| Evidence Dimension | Additional malignant lesions detected beyond conventional surgical methods |
|---|---|
| Target Compound Data | EC-17: 16% more malignant lesions detected |
| Comparator Or Baseline | Conventional visual inspection and palpation (baseline); OTL38: 33% of patients with additional lesions detected, 29% detection enhancement |
| Quantified Difference | EC-17 provides 16% improvement over conventional methods; OTL38 provides 29% improvement over conventional methods (cross-study comparison) |
| Conditions | Systematic review of FRα-targeted fluorescence imaging studies in ovarian cancer surgery; EC-17 data from smaller feasibility studies; OTL38 data from larger clinical trials |
Why This Matters
EC-17 remains a validated reference compound for FRα-targeted visible-spectrum fluorescence imaging research, particularly for laboratories equipped with FITC-compatible imaging systems and for studies requiring direct comparison with earlier clinical feasibility data.
- [1] Ferrari FA, Bogani G, et al. Enhancing surgical precision in ovarian cancer with FRα-fluorescence-guided surgery. Eur J Surg Oncol. 2025;51(8):110120. View Source
- [2] Ferrari FA, Bogani G, et al. Enhancing surgical precision in ovarian cancer with FRα-fluorescence-guided surgery. Eur J Surg Oncol. 2025;51(8):110120. View Source
